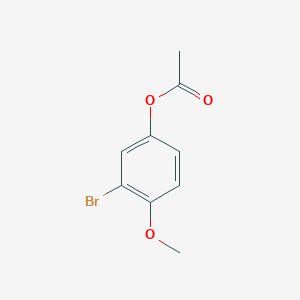

3-Bromo-4-methoxyphenyl acetate

Description

3-Bromo-4-methoxyphenyl acetate (CAS: Not explicitly provided; structural formula: C₉H₉BrO₃) is an aromatic ester featuring a bromine atom at the 3-position, a methoxy group at the 4-position, and an acetyloxy group at the 1-position of the benzene ring. It serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules.

Synthesis: The compound is synthesized via bromination of 4-methoxyphenyl acetate using N-bromosuccinimide (NBS) in acetonitrile, followed by hydrolysis or further functionalization steps .

Properties

IUPAC Name |

(3-bromo-4-methoxyphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6(11)13-7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZGWUSCGVXOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxyphenyl acetate typically involves the acetylation of 3-Bromo-4-methoxyphenol. This can be achieved through the reaction of 3-Bromo-4-methoxyphenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-methoxyphenyl acetate may involve a continuous flow process where 3-Bromo-4-methoxyphenol and acetic anhydride are fed into a reactor. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxyphenyl acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

Reduction Reactions: The acetate group can be reduced to form an alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide or thiourea, typically under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include 3-Amino-4-methoxyphenyl acetate or 3-Thio-4-methoxyphenyl acetate.

Oxidation Reactions: Products include 3-Bromo-4-methoxybenzaldehyde.

Reduction Reactions: Products include 3-Bromo-4-methoxyphenyl alcohol.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

- Intermediate for Synthesis: The compound is primarily used as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations such as substitution, oxidation, and reduction reactions. For instance, substitution reactions can replace the bromine atom with nucleophiles like amines or thiols, leading to products with potential biological activity.

2. Biological Research:

- Antimicrobial Activity: Studies indicate that 3-Bromo-4-methoxyphenyl acetate exhibits antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria. This suggests its potential use in developing new antimicrobial therapies.

- Anticancer Potential: Research has shown that this compound can inhibit the growth of cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. This positions it as a candidate for further exploration in cancer treatment.

3. Medicinal Chemistry:

- Pharmaceutical Applications: Ongoing research is investigating the compound's potential as a pharmaceutical agent due to its unique structural characteristics and biological activities. Its interactions with specific molecular targets may lead to novel therapeutic applications.

4. Industrial Uses:

- Production of Dyes and Fragrances: Beyond its applications in research, 3-Bromo-4-methoxyphenyl acetate is utilized in the production of dyes and fragrances, leveraging its chemical properties for industrial purposes.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 3-Bromo-4-methoxyphenyl acetate on various cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values suggesting effective cytotoxicity at low concentrations.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against several bacterial strains, revealing notable antibacterial effects particularly against Gram-positive bacteria, thus highlighting its potential for new therapeutic developments.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxyphenyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 3-bromo-4-methoxyphenyl backbone but differ in substituents, leading to distinct properties:

Physicochemical Properties

- Solubility :

- The ester (3-bromo-4-methoxyphenyl acetate) is lipophilic, soluble in organic solvents (e.g., ethyl acetate) .

- The carboxylic acid derivative is polar, requiring aqueous-organic solvent systems .

- The pyridine-containing compound exhibits improved solubility in polar aprotic solvents due to the heterocycle .

- Crystallinity: 2-(3-Bromo-4-methoxyphenyl)acetic acid forms hydrogen-bonded dimers (R₂²(8) motif), influencing its solid-state stability . Ethyl amino-ester derivatives are often isolated as hydrochloride salts for enhanced crystallinity .

Key Differentiators and Challenges

- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the aryl ring, directing substitution reactions. Methoxy and ester groups modulate electronic density differently .

- Functional Group Compatibility : Esters (hydrolyzable) vs. ketones (stable under basic conditions) dictate reaction pathways.

- Regioselectivity: Bromination patterns (e.g., para to methoxy in 3-bromo-4-methoxyphenyl acetate vs. ortho in acetophenone derivatives) impact downstream reactivity .

Biological Activity

3-Bromo-4-methoxyphenyl acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

3-Bromo-4-methoxyphenyl acetate has the following chemical structure:

- Molecular Formula : C10H11BrO3

- Molecular Weight : Approximately 273.1 g/mol

The presence of a bromine atom and a methoxy group in the phenyl ring contributes to its reactivity and biological interactions. These functional groups can engage in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which are crucial for its biological activity.

Biological Activity

Research indicates that 3-bromo-4-methoxyphenyl acetate exhibits various biological activities, particularly in pharmacology:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of brominated phenylacetates have shown promising results against different cancer cell lines, indicating potential for further development as anticancer agents .

- Enzyme Inhibition : The compound's ability to interact with enzymes suggests it may function as an inhibitor for specific biological pathways. For example, studies on related compounds have demonstrated their capacity to inhibit serine hydrolases, which are involved in critical cellular processes .

- Antimicrobial Properties : Some derivatives of phenylacetates have been evaluated for their antimicrobial activity. The presence of electron-withdrawing groups like bromine enhances their interaction with microbial targets, potentially leading to effective treatments against bacterial infections .

Synthesis

The synthesis of 3-bromo-4-methoxyphenyl acetate can be achieved through various methods, typically involving the acetylation of 3-bromo-4-methoxyphenol. The general reaction scheme is as follows:

- Starting Material : 3-Bromo-4-methoxyphenol

- Reagents : Acetic anhydride or acetyl chloride

- Catalyst : Pyridine (optional)

- Reaction Conditions : Reflux in an organic solvent

The reaction yields 3-bromo-4-methoxyphenyl acetate with good purity and yield.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of halogenated phenylacetates, including 3-bromo-4-methoxyphenyl acetate. The compound was tested against various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

In another study focusing on serine hydrolases, researchers evaluated the inhibitory effects of several phenylacetate derivatives. The results indicated that compounds structurally similar to 3-bromo-4-methoxyphenyl acetate could inhibit specific enzymes involved in lipid metabolism, with IC50 values ranging from 0.1 to 1 µM . This suggests potential applications in metabolic disorders.

Comparative Analysis

To provide a clearer understanding of the uniqueness of 3-bromo-4-methoxyphenyl acetate compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-Bromo-4-methoxyphenyl acetate | C10H11BrO3 | Bromine and methoxy groups | Anticancer, enzyme inhibition |

| Methyl 2-(3-bromo-4-methoxyphenyl)acetate | C10H11BrO2 | Similar structure but different ester group | Antimicrobial potential |

| Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate | C12H14BrN O2 | Amino substitution enhances reactivity | Potential pharmacological applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.